2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride
Description
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is a fluorinated heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a sulfonyl chloride moiety at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives for biological activity screening (e.g., antitumor agents) . Its synthesis typically involves cyclization reactions of precursor thiols or sulfides followed by oxidative chlorination .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-12-9(15-8)6-1-3-7(11)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMQISIGQDHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base such as sodium hydroxide The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Nitrated, Halogenated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It is commonly employed as a reagent in organic synthesis due to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.
Biology
- Development of Bioactive Molecules : It is utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. The sulfonyl chloride group facilitates the formation of sulfonamide derivatives that exhibit biological activity.
Medicine
- Pharmaceutical Development : The compound is under investigation for its potential use in developing pharmaceuticals, particularly anti-inflammatory and anticancer agents. Its structural features enhance its interaction with biological targets, making it a candidate for drug development .
Industry
- Production of Agrochemicals and Dyes : In industrial applications, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is used for producing agrochemicals and dyes. Its reactivity allows for various modifications that are essential in synthesizing complex chemical products.
Research indicates that compounds similar to this thiazole derivative exhibit significant biological activity. Notably:
- Inhibition of B-RAFV600E Kinase : Studies have demonstrated that derivatives effectively inhibit this kinase involved in melanoma progression. For instance, certain derivatives showed IC50 values significantly lower than those of established drugs like dabrafenib.
Case Studies
Several case studies highlight the potential of thiazole derivatives:
Melanoma Treatment
A study illustrated that thiazole derivatives significantly inhibited cell growth in B-RAFV600E-mutated melanoma cells. This suggests a targeted approach for treating aggressive cancer types through selective inhibition pathways.
Combination Therapies
Research has explored combining thiazole derivatives with other chemotherapeutic agents to enhance overall efficacy and mitigate resistance mechanisms commonly observed in cancer treatment. Such combination strategies may lead to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorophenyl group and thiazole ring contribute to the compound’s stability and reactivity, enabling it to interact with specific molecular targets and pathways.
Comparison with Similar Compounds
(a) 2-Phenyl-1,3-thiazole-5-sulfonyl chloride
- Key Difference : The phenyl group at position 2 lacks a fluorine substituent.
- Impact : Reduced electron-withdrawing effects compared to the 4-fluorophenyl analogue, leading to slower reaction kinetics in sulfonamide formation .
- Applications: Used in synthesizing non-fluorinated sulfonamides, but with lower bioactivity in antitumor screens compared to fluorinated derivatives .
(b) 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride
- Key Difference : Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring and a methyl group at position 4 of the thiazole.
- Impact : The -CF₃ group significantly increases lipophilicity and metabolic stability, enhancing bioavailability in drug candidates .
- Structural Data : Crystallizes in a planar conformation, with the trifluoromethyl group inducing steric hindrance that alters crystal packing compared to the 4-fluorophenyl analogue .
(c) 2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
- Key Difference : Chlorine replaces fluorine at the para position of the phenyl ring.
- Impact : Chlorine’s larger atomic radius and weaker electronegativity reduce resonance stabilization, resulting in lower thermal stability but comparable sulfonylation efficiency .
- Applications : Explored in agrochemicals due to enhanced resistance to hydrolysis in acidic environments .
Substituted Thiazole Sulfonyl Chlorides with Heterocyclic Modifications
(a) 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
- Key Difference : A thiophene ring replaces the phenyl group, fused with a methyl-substituted thiazole.
- Impact : The thiophene-thiazole hybrid structure broadens π-conjugation, making it suitable for materials science (e.g., conductive polymers) .
- Reactivity : The sulfonyl chloride group exhibits higher electrophilicity due to the electron-deficient thiophene core .
(b) 2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride
- Key Difference : An acetamido group at position 2 and a methyl group at position 3.
- Impact : The acetamido group facilitates hydrogen bonding, improving solubility in polar solvents. Used in peptide-mimetic drug design .
Comparative Data Table
Research Findings and Trends
- Reactivity Trends : Fluorine and trifluoromethyl substituents enhance electrophilicity at the sulfonyl chloride group, accelerating reactions with amines and alcohols . Chlorine and methyl groups offer a balance between stability and reactivity .
- Biological Activity: Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-) show superior antitumor activity in NCI-60 cell line screens compared to non-fluorinated analogues, likely due to improved membrane permeability .
- Structural Insights : Isostructural compounds (e.g., 4-(4-fluorophenyl)-thiazoles) exhibit similar conformations but differ in crystal packing due to halogen size variations (Cl vs. F) .
Notes
- Synthetic Challenges : Oxidative chlorination steps for sulfonyl chloride formation require stringent control to avoid over-oxidation to sulfonic acids .
- Safety : Sulfonyl chlorides are moisture-sensitive; handling under anhydrous conditions is critical .
- Emerging Applications : Fluorinated thiazole sulfonyl chlorides are gaining traction in PET radiotracer development due to fluorine-18 compatibility .
Biological Activity
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The incorporation of a fluorophenyl moiety enhances its lipophilicity and may influence its biological interactions. The sulfonyl chloride functional group is pivotal for further chemical modifications that can enhance activity.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer progression. In particular, studies have shown that derivatives exhibit potent inhibition against the B-RAFV600E kinase, a common mutation in melanoma:
- Inhibition of B-RAFV600E Kinase : Compounds such as 7b and 13a demonstrated IC50 values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, outperforming the reference drug dabrafenib (IC50 = 47.2 ± 2.5 nM) .
Anticancer Activity
Numerous studies have evaluated the anticancer activity of thiazole derivatives:
- Cytotoxicity : The cytotoxic effects of thiazole derivatives have been assessed against several cancer cell lines, including melanoma and glioblastoma. For instance, compounds derived from thiazole exhibited IC50 values ranging from 1.24 to 17.1 µM against WM266.4 melanoma cells .
Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7b | WM266.4 (B-RAFV600E) | 1.24 | |
| 13a | WM266.4 (B-RAFV600E) | 23.1 | |
| Dabrafenib | WM266.4 (B-RAFV600E) | 16.5 | |
| Compound X | U251 (Glioblastoma) | <10 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural components:
- Fluorine Substitution : The presence of fluorine in the para position on the phenyl ring has been shown to enhance biological activity due to increased electron-withdrawing effects.
- Sulfonamide Moiety : The introduction of sulfonamide groups has been correlated with improved anticancer efficacy by enhancing binding affinity to target proteins.
Case Studies
Several case studies illustrate the potential of thiazole derivatives:
- Melanoma Treatment : A study demonstrated that thiazole derivatives significantly inhibited cell growth in B-RAFV600E-mutated melanoma cells, suggesting a targeted approach in treating this aggressive cancer type .
- Combination Therapies : Research has explored combining thiazole derivatives with other chemotherapeutic agents to enhance overall efficacy and reduce resistance mechanisms observed in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
